molecular formula C6H7ClN2O2 B1588714 4-Chloro-2,5-dimethoxypyrimidine CAS No. 370103-25-6

4-Chloro-2,5-dimethoxypyrimidine

Cat. No. B1588714
M. Wt: 174.58 g/mol
InChI Key: CFOZTZJHBPCPLO-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O2 . It is used as an important intermediate in the synthesis of pesticides, pharmaceuticals, and other organic compounds .


Synthesis Analysis

The synthesis of 4-chloro-2,5-dimethoxypyrimidine can be carried out by different routes. One commonly used method is to react 2,5-dichloropyrimidine with methanol to generate 2,5-dichloro-4-methoxypyrimidine, and then obtain the target product through a dechlorination reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethoxypyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at position 4 and methoxy groups at positions 2 and 5 .


Chemical Reactions Analysis

Pyrimidines, including 4-Chloro-2,5-dimethoxypyrimidine, are known to undergo a range of chemical reactions. These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .


Physical And Chemical Properties Analysis

4-Chloro-2,5-dimethoxypyrimidine has a molecular weight of 174.59 and a density of 1.285±0.06 g/cm3 at 20 ºC 760 Torr. Its boiling point is 277.5±43.0℃ at 760 Torr .

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-Chloro-2,5-dimethoxypyrimidine derivatives have been synthesized and evaluated for antibacterial activities against various bacterial strains, showing effectiveness comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, pyrimidines, including derivatives of 4-Chloro-2,5-dimethoxypyrimidine, are significant due to their presence in DNA bases. Their targeted drug action is likely influenced by molecular recognition processes involving hydrogen bonding (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Agricultural Chemistry

4-Chloro-2,5-dimethoxypyrimidine derivatives are utilized in the synthesis of potent herbicides, prepared from readily available compounds and synthesized in good yields (Bessard & Crettaz, 2000).

Organic Chemistry and Chemical Synthesis

This compound serves as a precursor in the synthesis of various pyrimidine derivatives with diverse applications, including uracils and fluoroalkylated derivatives, through different chemical reactions (Bardagi & Rossi, 2010).

Chemical and Physical Analysis

Studies on chloropyrimidine derivatives, including 4-Chloro-2,5-dimethoxypyrimidine, focus on understanding their structure, spectroscopic characteristics, and electronic properties, which are essential for various applications in chemistry and materials science (Gupta, Sharma, Virdi, & Ram, 2006).

Safety And Hazards

While specific safety and hazard information for 4-Chloro-2,5-dimethoxypyrimidine was not found, it is generally recommended to wear appropriate personal protective equipment to prevent contact with skin or eyes and avoid inhaling dust .

properties

IUPAC Name

4-chloro-2,5-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZTZJHBPCPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433104
Record name 4-chloro-2,5-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethoxypyrimidine

CAS RN

370103-25-6
Record name 4-chloro-2,5-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ДК БЛЭНД, Г РОТ, К БОТТ, КТ ХЭМИЛТОН… - 2017 - elibrary.ru
СПОСОБ ПОЛУЧЕНИЯ 2-АМИНО-5,8-ДИМЕТОКСИ[1,2,4]ТРИАЗОЛО[1,5-c]ПИРИМИДИНА ИЗ 4-ХЛОР-2,5-ДИМЕТОКСИПИРИМИДИНА КОРЗИНА ПОИСК НАВИГАТОР …
Number of citations: 0 elibrary.ru

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